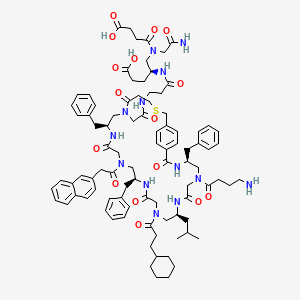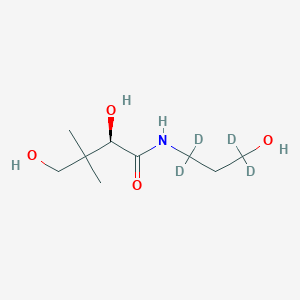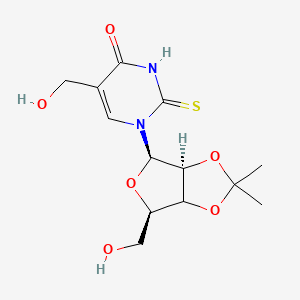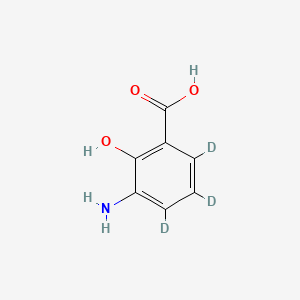
3-Amino-2-hydroxybenzoic acid-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-hydroxybenzoic acid-d3: is a deuterium-labeled derivative of 3-Amino-2-hydroxybenzoic acid. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling allows for the tracking and quantification of the compound in various biological and chemical processes, making it a valuable tool in drug development and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-hydroxybenzoic acid-d3 typically involves the deuteration of 3-Amino-2-hydroxybenzoic acid. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents. The reaction conditions often require controlled temperatures and pressures to ensure the efficient incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
化学反应分析
Types of Reactions: 3-Amino-2-hydroxybenzoic acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and hydroxyl groups on the benzene ring can participate in substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and acyl chlorides are used under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .
科学研究应用
Chemistry: In chemistry, 3-Amino-2-hydroxybenzoic acid-d3 is used as a tracer in reaction mechanisms and kinetic studies. Its deuterium label allows for precise tracking of the compound through various chemical processes .
Biology: In biological research, the compound is used to study metabolic pathways and enzyme kinetics. The deuterium label helps in the identification and quantification of metabolites in complex biological systems .
Medicine: In medicine, this compound is used in drug development to study the pharmacokinetics and pharmacodynamics of new drugs. The deuterium label provides insights into the absorption, distribution, metabolism, and excretion of drugs .
Industry: In industrial applications, the compound is used in the synthesis of various pharmaceuticals and fine chemicals. Its unique properties make it a valuable intermediate in the production of complex molecules .
作用机制
The mechanism of action of 3-Amino-2-hydroxybenzoic acid-d3 involves its interaction with specific molecular targets and pathways. The deuterium label allows for detailed studies of these interactions, providing insights into the compound’s effects at the molecular level. The compound can inhibit or activate enzymes, alter metabolic pathways, and affect cellular processes through its interactions with proteins and other biomolecules .
相似化合物的比较
3-Aminosalicylic acid: Similar in structure but lacks the deuterium label.
4-Amino-3-hydroxybenzoic acid: Another isomer with different substitution patterns on the benzene ring.
2-Amino-5-hydroxybenzoic acid: Another isomer with the amino and hydroxyl groups in different positions
Uniqueness: The uniqueness of 3-Amino-2-hydroxybenzoic acid-d3 lies in its deuterium label, which provides distinct advantages in research applications. The deuterium atoms make the compound more stable and allow for precise tracking in various chemical and biological processes, setting it apart from its non-deuterated counterparts .
属性
分子式 |
C7H7NO3 |
|---|---|
分子量 |
156.15 g/mol |
IUPAC 名称 |
5-amino-2,3,4-trideuterio-6-hydroxybenzoic acid |
InChI |
InChI=1S/C7H7NO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,8H2,(H,10,11)/i1D,2D,3D |
InChI 键 |
IQGMRVWUTCYCST-CBYSEHNBSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N)O)C(=O)O)[2H] |
规范 SMILES |
C1=CC(=C(C(=C1)N)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



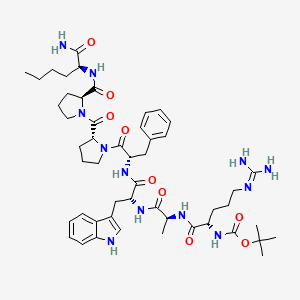
![(2S,3R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B15140807.png)

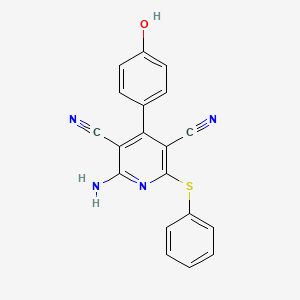
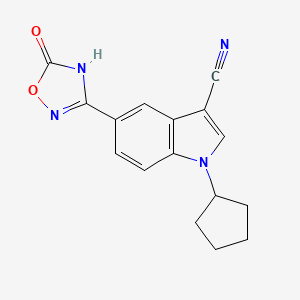
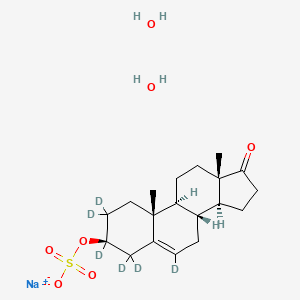

![1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15140863.png)

